Diphenyl ether

Catalog No.
S526270
CAS No.
101-84-8
M.F
C12H10O
C12H10O
C6H5OC6H5
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl ether

CAS Number

101-84-8

Product Name

Diphenyl ether

IUPAC Name

phenoxybenzene

Molecular Formula

C12H10O
C12H10O
C6H5OC6H5

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H

InChI Key

USIUVYZYUHIAEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2

solubility

Insoluble (NTP, 1992)
In water, 18 mg/L at 25 °C
Soluble in ethanol, ether, benzene, acetic acid; slightly soluble in chloroform
0.018 mg/mL at 25 °C
Solubility in water, g/100ml: 0.002 (very poor)
Insoluble in water, soluble in oils
soluble (in ethanol)
Insoluble

Synonyms

Diphenyl ether; NSC 19311; NSC-19311; NSC19311

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2

The exact mass of the compound Diphenyl ether is 170.0732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)1.06e-04 m0.018 mg/ml at 25 °cin water, 18 mg/l at 25 °csoluble in ethanol, ether, benzene, acetic acid; slightly soluble in chloroform0.018 mg/ml at 25 °csolubility in water, g/100ml: 0.002 (very poor)insoluble in water, soluble in oilssoluble (in ethanol)insoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174083. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Diphenyl ether (DPE) is the simplest diaryl ether, characterized by a highly stable aromatic ether linkage that confers exceptional thermal and oxidative resistance. With a boiling point of 258.5 °C and a melting point of approximately 26.8 °C, it is primarily procured as a high-temperature solvent, a rigid structural precursor in advanced polymer synthesis, and the major component of industrial heat transfer fluids [1]. Its chemical inertness and high bond dissociation energy make it a critical material for processes operating in the 250 °C to 400 °C range, where standard aliphatic or lower-boiling aromatic solvents would rapidly degrade or vaporize .

Substituting diphenyl ether with mixed aliphatic-aromatic ethers (e.g., dibenzyl ether) or lower-boiling aromatic solvents (e.g., anisole, toluene) critically compromises process stability at elevated temperatures. The diaryl ether linkage in DPE possesses a significantly higher bond dissociation energy (approximately 360 kJ/mol) compared to the weaker C-O bonds in aliphatic variants [1]. Consequently, while dibenzyl ether undergoes rapid thermolysis and radical chain decomposition at temperatures above 300 °C, DPE remains structurally intact up to 400 °C [2]. Furthermore, replacing DPE with lower-boiling aromatic solvents like toluene or anisole in polymer synthesis limits the maximum achievable reaction temperature at ambient pressure, preventing the complete thermal imidization required for high-molecular-weight rigid polyimides [3].

Thermal Stability and Diaryl Ether Bond Integrity

In high-temperature chemical processing, solvent degradation leads to reactor fouling and product contamination. Thermolysis studies comparing diphenyl ether to dibenzyl ether demonstrate that the diaryl ether linkage is highly recalcitrant to thermal cleavage. At 450 °C, dibenzyl ether undergoes rapid bond rupture and decomposition, whereas diphenyl ether remains exceptionally stable with near-zero conversion to degradation products[1]. This extreme thermal stability dictates its procurement for continuous high-temperature reactor jackets and distillation reboilers.

Evidence DimensionThermal decomposition rate at high temperatures
Target Compound DataDiphenyl ether: Highly stable, near-zero thermolysis at 400-450 °C
Comparator Or BaselineDibenzyl ether: Rapid and complete thermolysis at 450 °C
Quantified DifferenceDPE prevents radical chain decomposition and fluid loss under extreme thermal stress.
ConditionsThermolysis in hydrogen-donating solvent at 400-450 °C

Ensures long-term fluid viability and prevents hazardous gas generation in industrial heat transfer systems operating up to 400 °C.

Eutectic Melting Point Depression for Fluid Processability

While pure biphenyl offers excellent thermal stability, its high melting point (69 °C) makes it impractical for ambient fluid handling, requiring extensive heat tracing in pipework. Blending diphenyl ether with biphenyl at a 73.5:26.5 mass ratio creates a eutectic mixture that depresses the melting point to 12 °C [1]. This quantitative reduction in freezing point allows the fluid to remain pumpable at standard ambient temperatures while retaining a maximum bulk operating temperature of 400 °C[2].

Evidence DimensionMelting / Freezing Point
Target Compound DataDiphenyl ether / Biphenyl eutectic mixture (73.5% DPE): 12 °C
Comparator Or BaselinePure Biphenyl: 69 °C
Quantified Difference57 °C reduction in melting point via eutectic formulation.
ConditionsStandard atmospheric pressure, ambient industrial handling conditions.

Eliminates the capital and energy costs associated with steam-tracing or electrically heating pipelines to prevent fluid solidification.

Solvent Efficacy in High-Molecular-Weight Polyimide Synthesis

The synthesis of rigid, aerospace-grade polyimides requires direct thermal imidization at temperatures exceeding 200 °C. When utilizing standard dipolar aprotic solvents like NMP (boiling point 202 °C), the reaction often yields only moderate molecular weights or requires complex chemical imidization steps. In contrast, utilizing diphenyl ether (boiling point 258.5 °C) as a non-polar, high-boiling solvent enables sustained solution polycondensation at elevated temperatures, directly yielding high-molecular-weight rigid rod-like polyimides [1].

Evidence DimensionMaximum achievable reaction temperature at ambient pressure
Target Compound DataDiphenyl ether: 258.5 °C
Comparator Or BaselineN-Methyl-2-pyrrolidone (NMP): 202 °C
Quantified DifferenceDPE provides a >50 °C higher thermal processing window, driving complete imidization.
ConditionsHigh-temperature solution polycondensation of diamines and dianhydrides.

Enables the single-step thermal synthesis of advanced rigid polyimides without pressurized reactors or additional chemical dehydrating agents.

High-Temperature Heat Transfer Fluids (CSP and Chemical Processing)

Leveraging its high thermal stability and ability to depress the melting point of biphenyl, diphenyl ether is a primary procurement target for formulating eutectic heat transfer fluids (e.g., Dowtherm A). This application is critical for concentrating solar power (CSP) plants and chemical refinery reboilers that require liquid-phase or vapor-phase heating up to 400 °C without fluid degradation or ambient-temperature solidification[1].

Solvent for Advanced Polyimide and Polymer Synthesis

Due to its high boiling point (258.5 °C) and chemical inertness, diphenyl ether is utilized as a high-temperature solvent for the solution polycondensation of rigid-rod polyimides and polyetheretherketone (PEEK) precursors. It allows manufacturers to achieve complete thermal imidization and high molecular weights that are unattainable in standard lower-boiling solvents like NMP or anisole [2].

Precursor for High-Performance Polymer Monomers

The highly stable diaryl ether backbone of DPE makes it an ideal starting material for synthesizing advanced monomers. It is subjected to nitration and subsequent reduction to produce 4,4'-oxydianiline (ODA), or reacted via the Ferrario reaction to produce phenoxathiin. These derivatives are essential building blocks for aerospace-grade polyimides and polyamides, where the ether linkage provides necessary chain flexibility without sacrificing thermal resistance [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999)
Other Solid; Liquid; Pellets or Large Crystals; Dry Powder
Colorless, crystalline solid or liquid (above 82 degrees F) with a geranium-like odor; [NIOSH] Disagreeable odor; [ACGIH]
Solid
COLOURLESS LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR.
colourless long crystalline needles or colourless oily liquid, Harsh floral-green, metallic geranium type aroma
Colorless, crystalline solid or liquid (above 82 °F) with a geranium-like odor.

Color/Form

Colorless crystals or liquid
Colorless, crystalline solid or liquid (above 82 degrees F)

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

170.073164938 g/mol

Monoisotopic Mass

170.073164938 g/mol

Boiling Point

496.27 °F at 760 mmHg (NTP, 1992)
258 °C
258.00 to 259.00 °C. @ 760.00 mm Hg
257 °C
498 °F

Flash Point

239 °F (NTP, 1992)
[ACGIH] 115 °C
239 °F (115 °C) (Closed cup)
115 °C (Closed cup); 96.11 °C (Open cup)
115 °C c.c.
239 °F

Heavy Atom Count

13

Vapor Density

5.86 (Air = 1)
Relative vapor density (air = 1): 5.9

Density

1.07 at 80.6 °F (USCG, 1999) - Denser than water; will sink
1.0661 g/cu cm at 30 °C
Percent in saturated air: 0.0028; Density of saturated air: 1.0014 (Air = 1)
Relative density (water = 1): 1.08
1.071-1.075
1.08

LogP

4.21 (LogP)
4.21
log Kow = 4.21

Odor

Geranium-like odor

Odor Threshold

Odor Threshold Low: 0.0012 [mmHg]
Reported odor threshold
0.1 ppm

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

80.3 °F (NTP, 1992)
26.865 °C
37 - 39 °C
28 °C
82 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3O695R5M1U

Related CAS

25718-67-6

GHS Hazard Statements

Aggregated GHS information provided by 2241 companies from 37 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 2241 companies. For more detailed information, please visit ECHA C&L website;
Of the 36 notification(s) provided by 2230 of 2241 companies with hazard statement code(s):;
H319 (81.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (90.72%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Diphenyl ether (also known as phenyl ether or 1,1'-oxybisbenzene) is a colorless, crystalline solid. It can also be a colorless liquid when heated. Diphenyl ether has a geranium-like odor. It has a low solubility in water. USE: Diphenyl ether is an important commercial chemical that is used as a heat transfer agent in electrical insulation and to make other chemicals. It is also used as a fragrance in perfumes and soaps. EXPOSURE: Workers that use or produce diphenyl ether may breathe in mists or have direct skin contact. The general population may be exposed by breathing in mists or having direct skin contact when using perfumes or soaps containing diphenyl ether. If diphenyl ether is released to air, it will be broken down by reaction with other chemicals and may be broken down by light. If released to water or soil, it is expected to bind to soil particles or suspended particles. Diphenyl ether is not expected to move through soil. Diphenyl ether is expected to move into air from wet soils or water surfaces. Diphenyl ether is not expected to be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Data on the potential for diphenyl ether to produce toxic effects in humans is limited. Nausea or complaints of an unpleasant odor are the only effects reported in workers breathing low levels of diphenyl ether mist or vapor under normal manufacturing procedures. Injury to the liver, spleen, kidneys, thyroid and intestinal track was observed in laboratory animals ingesting a single, very high dose. Mild irritation to the respiratory tract and eyes were observed in some animals that repeatedly breathed low-to-moderate levels of diphenyl ether vapor in the air. Slight to severe skin irritation was observed in animals with direct skin contact to undiluted diphenyl ether. No abortions or birth defects were observed when pregnant rats were given high oral doses of a mixture containing 73.5% diphenyl ether and 26.5% biphenyl. The potential for diphenyl ether to cause cancer has not been examined in laboratory animals. The potential for diphenyl ether to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.02 mmHg at 77 °F (NIOSH, 2024)
0.02 [mmHg]
Vapor pressure = 0.0213 mm Hg at 25 °C
0.0225 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 2.7
0.02 mmHg at 77 °F
(77 °F): 0.02 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

101-84-8
32576-61-7

Absorption Distribution and Excretion

The absorption of diphenyl ether after oral uptake is up to 90% in rats and rabbits and is independent of the administered dose. The data on dermal absorption are somewhat conflicting. After semi-occlusive application of 10-1,000 mg/kg to the clipped skin of rats, almost 20% of the dose was absorbed as measured by the amount excreted in urine. However, in a diffusion experiment only 0.3% (rat skin) or 0.2% (human skin) of diphenyl ether penetrated the skin in vitro. The higher absorption in the in vivo experiment may have been caused by the vehicle (diethyl phthalate) and some oral uptake after removal of the occlusion plaster.
After intraperitoneal injection in rats, diphenyl ether was distributed into all organs and tissues within 1 hour with maximum concentrations in liver, lung, kidney and spleen.
... Phenyl ether, when injected into the rabbit, was excreted in the urine as p-hydroxyphenyl phenyl ether and none was excreted as the unchanged ether. /Route not specified/

Metabolism Metabolites

... In the rabbit no cleavage of the ether linkage /of phenyl ether/ occurs. The major metabolite was the p-hydroxylated ether, which is excreted both unconjugated (15%) and conjugated with glucuronic acid (63%) and sulfuric acid (12%). Another metabolite was also isolated from the rabbit urine and fairly well identified as di(p-hydroxyphenyl) ether.
Subcellular fractions of trout liver homogenate metab diphenyl ether mainly to 4 hydroxy derivates with traces of other compounds including 3 hydroxy derivates and possibly 4,4'-dihydroxy derivates.
The bacterium Sphingomonas sp strain SS3, which utilizes diphenyl ether as source of carbon and energy, was enriched from soil samples of an industrial waste deposit. During diphenyl ether degradation in batch culture experiments, phenol and catechol were produced as intermediates which were then channeled into the 3-oxoadipate pathway. The initial step in the degradation follows the recently discovered mechanism of 1,2-dioxygenation, which yields unstable phenolic hemiacetals from diphenyl ether structures.
Screening of selected fungi proved Cunninghamella echinulata most suitable for research on hydroxylation of biphenyl oxide. The process depended on cultivation conditions and yielded up to 76% 4-hydroxybiphenyl oxide and about 6% 4,4'-dihydroxybiphenyl oxide.

Wikipedia

Diphenyl ether
Besifloxacin

Biological Half Life

0.81 Days

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Prepared by heating sodium phenolate with chlorobenzene.
Reaction of bromobenzene and sodium phenate heated under pressure.
By heating potassium phenolate with bromobenzene or with chlorobenzene at elevated temperatures.
Diphenyl ether is obtained as a byproduct in the production of phenol by high-pressure hydrolysis of chlorobenzene.
Catalysis of phenol.../phenol is/ heated to 350 °C in an autoclave with activated fuller's earth

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Miscellaneous Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Benzene, 1,1'-oxybis-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 1617, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: phenyl ether; Matrix: air; Detection Limit: 0.7 ug/sample.
Method: OSHA PV2022; Procedure: gas chromatography with a flame ionization detector; Analyte: diphenyl ether; Matrix: air; Detection Limit: not provided.
EAD Methods 1625-BNW, 1625-S, Semivolatile Organic Compounds by Isotope Dilution GCMS. Capillary GC/MS, detection limit 10 ug/L (water), 12 ug/kg (soil)
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: diphenyl ether; Matrix: water; Detection Limit: 10 ug/L.

Storage Conditions

Conditions for safe storage, including any incompatibilities. Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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